molecular formula C15H11N3O4S B2444266 N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-78-3

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2444266
CAS No.: 851945-78-3
M. Wt: 329.33
InChI Key: VCNBIWDTYOHBJY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule with a molecular formula of C15H11N3O4S and a molecular weight of 329.33 g/mol . Its structure is based on the 5H-[1,3]thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry for developing biologically active compounds. This scaffold is found in molecules investigated for various therapeutic applications, as similar structures have been studied for their selective toxicity against tumor cells under nutrient-stressed conditions, a key area in cancer metabolism research . The compound's structure integrates a 1,3-benzodioxole (piperonyl) group, a moiety frequently employed in drug discovery for its potential to contribute to pharmacokinetic properties and biological activity. This specific molecular architecture makes it a valuable chemical tool for researchers exploring new mechanisms of action in oncology, particularly for targeting pathways that are essential for cancer cell survival under stressful microenvironments like glucose starvation . It is supplied as a research-grade chemical for non-clinical, non-diagnostic investigations. This product is strictly for Research Use Only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-6-23-15-16-5-10(14(20)18(8)15)13(19)17-9-2-3-11-12(4-9)22-7-21-11/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBIWDTYOHBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzo[d][1,3]dioxole derivative with a thiazolo[3,2-a]pyrimidine precursor under specific conditions . The reaction conditions often require the use of a palladium catalyst, a suitable base such as cesium carbonate, and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole or thiazolo[3,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects such as cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of structural motifs, which confer distinct biological activities

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.

Structural Characteristics

The compound features a benzodioxole moiety and a thiazolo[3,2-a]pyrimidine core , which are known for their diverse biological activities. The presence of these functional groups may enhance its pharmacological properties compared to simpler analogs.

Structural Feature Description
Benzodioxole A fused bicyclic structure that enhances bioactivity.
Thiazolo[3,2-a]pyrimidine A heterocyclic ring system associated with anticancer properties.
Carboxamide Group Often involved in hydrogen bonding and molecular interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

  • In Vitro Studies :
    • A study reported two thiazolo[2,3-a]pyrimidinedione derivatives with IC50 values of 4.7 μM against HCT-116 cells and 6.2 μM against MCF-7 cells, indicating potent anticancer activity .
    • Molecular docking studies revealed that these compounds interact effectively with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide metabolism .

The mechanism of action for this compound is likely related to its ability to inhibit critical enzymes involved in cell proliferation and survival:

  • IMPDH Inhibition : By inhibiting IMPDH, the compound may disrupt nucleotide synthesis, leading to reduced cancer cell proliferation .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties:

Case Study 1: Synthesis and Testing

A recent synthesis of thiazolo[3,2-a]pyrimidine derivatives explored their biological activities. The study confirmed the structure through spectroscopic methods and evaluated their cytotoxic effects against multiple cancer cell lines .

Case Study 2: Molecular Docking

Molecular docking studies indicated strong binding affinity to IMPDH for certain derivatives of thiazolo[3,2-a]pyrimidines, with ΔG values around -8.68 kcal/mol . This suggests that this compound could exhibit similar binding characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for this compound, and what key parameters influence reaction efficiency?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of aniline derivatives (e.g., 2H-1,3-benzodioxol-5-amine) with thiazolopyrimidine precursors. Critical parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid aids in cyclization .
  • Temperature control: Reactions often require reflux (80–120°C) to achieve optimal cyclization .
  • Catalyst-free procedures: Green chemistry approaches reduce energy consumption and by-products .
    • Validation: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm intermediate purity (>95%) before final coupling .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer:

  • X-ray crystallography: Resolves bond angles and dihedral angles in the thiazolopyrimidine core, critical for verifying fused-ring conformation .
  • NMR spectroscopy: 1H and 13C NMR identify substituent positions (e.g., methyl groups at C3) and confirm carboxamide linkage .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 412.082) and detects isotopic patterns for sulfur and chlorine .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodological Answer: Preliminary studies suggest interactions with:

  • Kinase enzymes: Molecular docking reveals hydrogen bonding with ATP-binding pockets (e.g., CDK2 inhibition) .
  • GPCRs: Functional assays (e.g., cAMP accumulation) screen for activity against serotonin or adrenergic receptors due to the benzodioxol moiety .
  • Oxidative stress pathways: Thioredoxin reductase inhibition is quantified via NADPH oxidation assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while minimizing by-products?

  • Methodological Answer:

  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield (70% → 88%) by enhancing cyclization efficiency .
  • Continuous flow reactors: Minimize side reactions (e.g., dimerization) through precise temperature and mixing control .
  • By-product analysis: Use LC-MS to identify impurities (e.g., unreacted aniline derivatives) and adjust stoichiometry .

Q. What computational approaches predict the compound’s stability and interaction mechanisms?

  • Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict conformational stability, including intramolecular hydrogen bonds between the carboxamide and benzodioxol oxygen .
  • Molecular dynamics simulations: Assess binding free energy (ΔG) to biological targets (e.g., −9.2 kcal/mol for CDK2) using AMBER force fields .
  • ADMET prediction: SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, BBB permeability) to prioritize derivatives .

Q. How should discrepancies in reported biological activity data be addressed methodologically?

  • Methodological Answer:

  • Standardized assays: Reproduce experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
  • Orthogonal validation: Confirm IC50 values using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
  • Structural analogs: Compare activity trends across derivatives (e.g., methyl vs. ethyl substituents) to identify SAR-driven outliers .

Q. What strategies enhance pharmacological properties through structural modifications?

  • Methodological Answer:

  • Bioisosteric replacement: Substitute the benzodioxol ring with a pyridyl group to improve solubility while retaining target affinity .
  • Prodrug design: Introduce ester moieties at the carboxamide to enhance bioavailability, validated via in vitro hydrolysis assays .
  • Crystallography-guided optimization: Modify the thiazolo[3,2-a]pyrimidine core to fit steric constraints of target binding pockets .

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